9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The specified compound is part of a broader class of tetrahydropyrimido[2,1-f]purinediones, compounds that have been explored for their potential in treating neurodegenerative diseases due to their interactions with adenosine receptors and monoamine oxidases (Koch et al., 2013). These compounds are synthesized to target multiple receptors and enzymes, providing insights into their complex chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydropyrimido[2,1-f]purinediones involves a strategic introduction of various substituents in the 1-, 3-, and 9-positions of the core structure. This approach enables the discovery of novel monoamine oxidase (MAO) inhibitors and adenosine receptor antagonists with potential neuroprotective effects. A synthetic strategy was developed to obtain 3-propargyl-substituted derivatives, demonstrating the flexibility and adaptability of this chemical framework in generating diverse molecular entities (Koch et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimido[2,1-f]purinediones is characterized by its ability to accommodate various substituents, significantly impacting the compound's interaction with biological targets. The presence of benzyl and methyl groups at specific positions contributes to the compound's affinity and selectivity towards adenosine receptors and MAO, illustrating the importance of structural features in determining biological activity (Koch et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of tetrahydropyrimido[2,1-f]purinediones is influenced by the nature and position of its substituents. Modifications at the N9 position, such as the introduction of chloro-substituted phenyl, benzyl, or phenethyl residues, lead to a novel class of potent MAO-B inhibitors. This highlights the compound's capacity for chemical modifications, enabling the fine-tuning of its pharmacological profile (Koch et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmacokinetic behavior. Although specific details on the physical properties of "9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" are not provided, related studies suggest that modifications in the molecular structure can significantly affect these properties, influencing drug delivery and bioavailability.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, are essential for the therapeutic potential of tetrahydropyrimido[2,1-f]purinediones. The introduction of specific substituents not only enhances the compound's selectivity and potency towards its biological targets but also affects its metabolic stability, reducing potential side effects and improving therapeutic efficacy (Koch et al., 2013).
Applications De Recherche Scientifique
Antiviral Activity
One study describes the synthesis and testing of a series of 9-benzyl-6-(dimethylamino)-9H-purines for activity against rhinovirus type 1B. The introduction of a 2-chloro substituent in these compounds resulted in a substantial increase in antiviral activity. This suggests that modifications to the purine structure can significantly impact its antiviral efficacy (Kelley et al., 1988).
Neurodegenerative Diseases
Another research focus has been on the potential of these compounds to serve as multi-target directed ligands for neurodegenerative diseases. For instance, compounds based on the xanthine scaffold, including similar purine derivatives, were designed as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with blockade of MAO-B. This dual activity suggests their potential for providing symptomatic relief as well as disease-modifying effects, particularly in Parkinson's disease (Załuski et al., 2019).
Adenosine Receptor and MAO-B Interaction
Further studies have elaborated on the structure-activity relationships of these compounds, particularly their interactions with adenosine receptors and MAO-B. These interactions are crucial for their potential application in treating neurodegenerative diseases. The systematic modification of the tricyclic structures has led to the development of potent dual-acting ligands, highlighting the importance of structural alterations for enhancing biological activity (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Additionally, substituted analogues based on the novel pyrimidopurinedione ring system have shown anti-inflammatory activity in models of chronic inflammation. This suggests that purine derivatives might have broader therapeutic applications beyond their antiviral and neuroprotective potential (Kaminski et al., 1989).
Propriétés
IUPAC Name |
9-benzyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-8-7-11-20(12-17)16-30-23(31)21-22(27(3)25(30)32)26-24-28(13-18(2)14-29(21)24)15-19-9-5-4-6-10-19/h4-12,18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKKJAEIQMOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.